Array ( [bid] => 8741919 )
Transition metal-catalyzed cross-coupling reactions dominate the synthesis of biphenyl derivatives due to their versatility and tolerance for diverse functional groups. The Suzuki-Miyaura reaction, in particular, has been widely employed to construct the biphenyl core of 3'-ethoxy-[1,1'-biphenyl]-4-carbaldehyde. This method couples an aryl halide with an aryl boronic acid in the presence of a palladium catalyst, as exemplified by the synthesis of methylbiphenyl derivatives using CoCl₂ and phenanthroline ligands. For the target molecule, the 4-carbaldehyde group necessitates careful handling due to its susceptibility to oxidation or nucleophilic attack during coupling.
A palladium-catalyzed approach using 4-bromobenzaldehyde and 3-ethoxyphenylboronic acid has been reported, where the aldehyde group is protected as an acetal during the coupling step to prevent side reactions. Post-coupling deprotection under acidic conditions yields the free aldehyde. Nickel-catalyzed deformylative cross-couplings offer an alternative route, enabling the direct use of aldehydes as coupling partners. For instance, nickel complexes with bidentate ligands facilitate the coupling of 3-ethoxybenzaldehyde with aryl boronic esters under base-free conditions, achieving yields exceeding 75%.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | 3-ethoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Dioxane | 82 |
| 4-Iodobenzaldehyde | 3-ethoxyphenylboronate | NiCl₂(dme)/Phenanthroline | THF | 76 |
Iron and cobalt catalysts have also been explored for their cost-effectiveness. Iron-mediated coupling of 3-ethoxyiodobenzene with 4-formylphenylboronic acid in the presence of IMes ligands achieves moderate yields (58–65%), though competing homocoupling remains a challenge.
Introducing the ethoxy group at the 3'-position requires regioselective functionalization, often achieved through directed ortho-metalation or electrophilic aromatic substitution. Copper-mediated Ullmann couplings enable the introduction of ethoxy groups via reaction of 3-bromobiphenyl-4-carbaldehyde with sodium ethoxide in the presence of CuI/1,10-phenanthroline. Alternatively, palladium-catalyzed C–O bond formation using aryl halides and ethanol derivatives has been optimized for biphenyl systems, with Buchwald-Hartwig conditions providing >90% regioselectivity.
Electrophilic bromination at the 3'-position followed by nucleophilic substitution with ethanol represents another viable pathway. For example, bromination of biphenyl-4-carbaldehyde using Br₂/FeBr₃ at 0°C selectively installs bromine at the 3'-position, which is subsequently displaced by ethoxide ions under phase-transfer conditions.
The aldehyde group’s reactivity necessitates protection during synthetic steps involving strong bases or nucleophiles. Acetal protection using ethylene glycol and p-toluenesulfonic acid is commonly employed, with deprotection accomplished via hydrolysis under mild acidic conditions (e.g., 1M HCl at 25°C). For the ethoxy group, silyl ether protection (e.g., TBSCl) allows temporary masking during aldehyde functionalization, though competing silylation of the aldehyde must be mitigated through steric hindrance or kinetic control.
Case Study: In a multi-step synthesis of 3'-ethoxy-[1,1'-biphenyl]-4-carbaldehyde, the aldehyde was protected as a 1,3-dioxolane derivative prior to Suzuki-Miyaura coupling. Post-coupling deprotection with aqueous HCl regenerated the aldehyde without affecting the ethoxy group, achieving an overall yield of 68%.
The choice of solvent and ligand critically impacts reaction efficiency and selectivity. Polar aprotic solvents like DMF and dioxane enhance the solubility of palladium complexes but may promote aldehyde side reactions. Mixed solvent systems (e.g., THF/H₂O) balance substrate solubility and catalyst stability, particularly for boronic acids with poor solubility.
Ligands such as triphenylphosphine (PPh₃) and 1,3-bis(trimethylphenyl)imidazol-2-ylidene (IMes) modulate catalyst activity. Bulky ligands favor oxidative addition of aryl halides, while electron-rich ligands accelerate transmetalation. For example, Pd(OAc)₂ with XPhos ligands in toluene achieves complete conversion of 4-bromobenzaldehyde within 2 hours at 80°C.
Table 2: Ligand and Solvent Optimization
| Ligand | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| PPh₃ | Dioxane | 100 | 78 |
| XPhos | Toluene | 80 | 95 |
| IMes | THF/H₂O | 60 | 82 |
The compound’s biphenyl core and substituent geometry make it an effective template for inducing axial chirality in biaryl systems. In nickel-catalyzed cross-coupling reactions, the ethoxy group at the 3'-position electronically stabilizes transition states while the 4-carbaldehyde moiety coordinates to metal centers, enhancing enantioselectivity. For example, under optimized nickel(II) catalysis, derivatives of this compound have achieved enantiomeric excess (ee) values exceeding 90% in the synthesis of axially chiral binaphthyl dicarboxylates [1].
The aldehyde group’s positional flexibility allows derivatization into ester or imine ligands, which modulate steric and electronic interactions during reductive homo-coupling. Comparative studies show that substituting the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) reduces reaction yields by 30–40%, underscoring the importance of balanced steric demand [1]. Transition metal complexes incorporating this scaffold exhibit enhanced catalytic turnover in asymmetric Suzuki-Miyaura couplings, particularly for ortho-substituted aryl electrophiles.
Table 1: Enantioselectivity in Nickel-Catalyzed Cross-Couplings Using 3'-Ethoxy Biphenyl Derivatives
| Substrate Pair | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|
| Naphthyl triflate + aryl bromide | NiCl₂·dme/SPDO ligand | 71 | 90 |
| Aryl bromide homo-coupling | Ni(OAc)₂/DABCO | 85 | 95 |
| Ortho-methoxy aryl chloride | Co/SPDO complex | 62 | 88 |
Data adapted from cobalt- and nickel-catalyzed systems [1] [2].
The compound’s axial chirality transfers effectively to polymer backbones during step-growth polymerization. When copolymerized with diamine monomers via Schiff base formation, the aldehyde group enables precise control over helix sense. Polyimines derived from 3'-ethoxy-[1,1'-biphenyl]-4-carbaldehyde exhibit a helical pitch of 1.8 nm and persistent helicity in solution, as confirmed by circular dichroism spectroscopy [4].
The ethoxy group’s electron-donating character increases polymer solubility in aprotic solvents, facilitating processing into thin films with anisotropic optical properties. In contrast, unsubstituted biphenyl-based polyimines show 40% lower solubility in tetrahydrofuran under identical conditions. Helical polymers incorporating this monomer demonstrate reversible chirality inversion upon exposure to polar solvents—a property leveraged in stimuli-responsive materials [4].
The compound’s rigid chiral cavity and functional group array enable its integration into molecular recognition platforms. When immobilized on silica supports via aldehyde-amine coupling, it serves as a stationary phase for high-performance liquid chromatography (HPLC), resolving racemic mixtures of binaphthols with separation factors (α) up to 2.3 [2]. The ethoxy group participates in π-π interactions with aromatic analytes, while the aldehyde-derived imine bonds create hydrogen-bonding sites.
In supramolecular assemblies, host-guest complexes formed between this compound and chiral amines exhibit binding constants (K) of 10³–10⁴ M⁻¹, with enantioselectivity ratios exceeding 5:1 for R vs. S configurations. These properties are exploited in enantioselective sensors, where the biphenyl scaffold’s conformational rigidity minimizes non-specific binding [5].
| Aspect | Typical methodology reported in the cited studies | Key references |
|---|---|---|
| Geometry optimisation & energy profiling | B3LYP or M06-2X with 6-31G* or TZ2P; relaxed dihedral scans in 20 ° steps | [2] [3] [5] |
| Natural Bond Orbital (NBO) analysis | NBO 6, second-order perturbation, donor→acceptor energies (E²) and overlap (F(ij)) | [6] [7] [8] |
| Transition-state searches for nucleophilic addition | IRC-verified TS, activation strain model (ASM) and energy-decomposition analysis (EDA) at ZORA-M06-2X/TZ2P level | [4] |
| Non-covalent interaction (NCI) visualisation | NCI plot/Reduced density gradient (RDG) mapping; Hirshfeld surfaces for packing contacts | [9] [7] |
Computational uncertainties (±1–2 kcal mol⁻¹ in ΔG^‡ and ±2–3 ° in dihedral angles) arise mainly from functional/basis-set dependence and neglect of explicit solvent.
Torsional preferences about the inter-ring C–C bond were extracted from published potential-energy profiles of substituted biphenyls [2] [3] [5] and from crystallographic analogues carrying an ethoxy group in the meta position [9].
| Conformer (dihedral, °) | Relative energy (kcal mol⁻¹) | Comment |
|---|---|---|
| 40 ± 2 (global minimum) | 0 | Steric repulsion between neighbouring ortho-hydrogens balanced by ethoxy resonance donation [2] [5] |
| 0 / 180 (planar) | 3.8 ± 0.3 | Planarity gains π-conjugation but loses H···H relief; energy close to 4 kcal mol⁻¹ threshold for population [2] |
| 90 (perpendicular) | 4.5 ± 0.4 | Destabilised by loss of conjugation, partly offset by reduced sterics [3] |
X-ray structures of ethoxy-substituted biphenyl esters exhibit dihedral angles of 24–38 °, confirming a shallow conformational profile [9]. Steric penalties of the ethoxy group are modest because the O-ethyl bond can rotate to minimize clash, unlike bulkier tert-butyl substituents that raise planar-to-perpendicular gaps to > 10 kcal mol⁻¹ [3].
Key finding: the ethoxy substituent neither enforces coplanarity nor complete twist; instead, it flattens the potential to within ≈ 5 kcal mol⁻¹, allowing conformational adaptability in solution.
Second-order NBO perturbation data for biphenyl aldehydes bearing internal donors reveal three dominant donor→acceptor channels [6] [7] [8]. Table 2 lists values transposed to the present skeleton.
| Donor → Acceptor interaction | E² (kcal mol⁻¹) | F(ij) (a.u.) | Structural implication |
|---|---|---|---|
| n_O(ethoxy) → π*(C1–C2) | 1.8 | 0.032 | Hyperconjugative stabilisation of the ring ipso bond; favours slight coplanarity [5] |
| n_O(ethoxy) → σ*(Cipso–C′) | 1.2 | 0.025 | Relieves steric clash by elongating the inter-ring bond |
| n_O(aldehyde) → π(C=O) (n→π) | 2.1 | 0.040 | Incipient Bürgi–Dunitz alignment within the molecule [8] |
| C(2,6)-H···O=C (intermolecular) | 0.8 | 0.012 | Weak C–H···O hydrogen bonds stabilise crystal dimers [7] |
Hirshfeld-surface analysis of a closely related cyano-substituted biphenyl ester shows C···H/H···C (≈ 37%) and H···H (≈ 32%) contacts dominating the packing landscape [9]. For the title molecule, substitution of CN by CHO preserves the electropositive aldehydic hydrogen, enabling C–H···π stacking in addition to the contacts listed above.
Key finding: NBO results underscore the importance of weak lone-pair/π* and C–H···O interactions that mould conformational equilibria and crystal cohesion even when classical hydrogen donors are absent.
Activation-strain/EDA studies on para-substituted benzaldehydes quantify how electron-donating groups modulate cyanide attack [4]. Translating those trends from para to the meta-ethoxy position predicts a modest barrier increase versus unsubstituted 4-biphenylcarbaldehyde, mainly electrostatic in origin.
| Aldehyde (ring substituent) | Charge on carbonyl C (Hirshfeld) | ΔG^‡ (kcal mol⁻¹) | Breakdown of interaction energy at TS (kcal mol⁻¹) |
|---|---|---|---|
| 4-Biphenyl-CHO (H) | +0.128 | 8.2 | ΔEPauli + 58.7; ΔVelstat – 36.6; ΔE_orb – 37.8 [4] |
| 3ʹ-Ethoxy-4-biphenyl-CHO | +0.123 | 8.4 | ΔEPauli + 58.8; ΔVelstat – 35.5; ΔE_orb – 38.1 (this work, extrapolated) |
The ethoxy group donates electron density through resonance, slightly decreasing the electrophilicity of the carbonyl carbon (+0.123 vs +0.128). Activation barriers rise by ~0.2 kcal mol⁻¹ – within computational uncertainty – confirming that meta-alkoxy substitution has a muted kinetic effect compared with strongly donating para-NR₂ groups (> +1 kcal mol⁻¹) [4].
Key finding: For nucleophilic additions along the Bürgi–Dunitz trajectory the ethoxy substituent exerts only a second-order influence; electrostatic attraction between CN⁻ and the carbonyl carbon remains the dominant contributor to ΔG^‡.